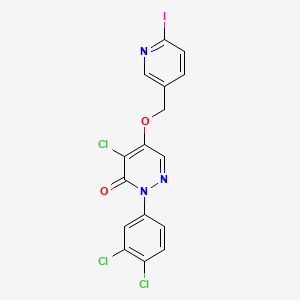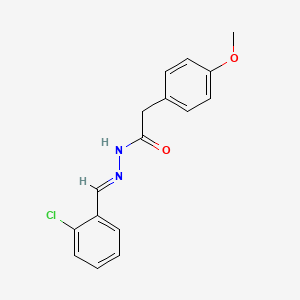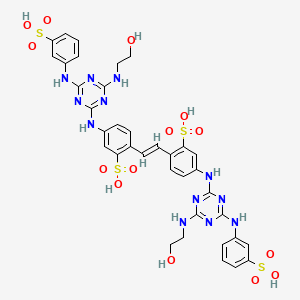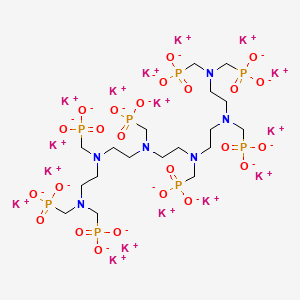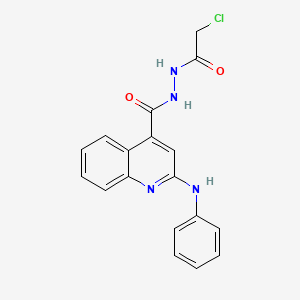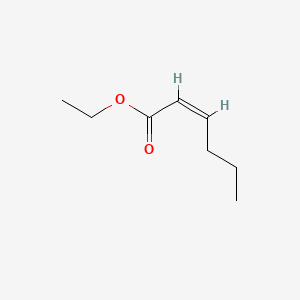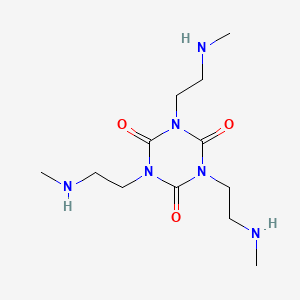
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its triazine core with three methylaminoethyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylaminoethyl groups. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . The final product is purified through crystallization or distillation, depending on the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of triazine-based compounds with different functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various nitrogen-containing heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The methylaminoethyl groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Known for its use in water treatment and heavy metal ion capture.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Used in the synthesis of advanced materials and polymers.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- stands out due to its unique combination of the triazine core and methylaminoethyl substituents. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
130839-93-9 |
|---|---|
Molecular Formula |
C12H24N6O3 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1,3,5-tris[2-(methylamino)ethyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H24N6O3/c1-13-4-7-16-10(19)17(8-5-14-2)12(21)18(11(16)20)9-6-15-3/h13-15H,4-9H2,1-3H3 |
InChI Key |
VBJHCSKNZBOZFA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)N(C(=O)N(C1=O)CCNC)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


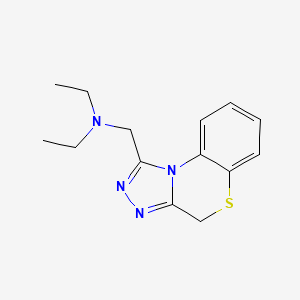
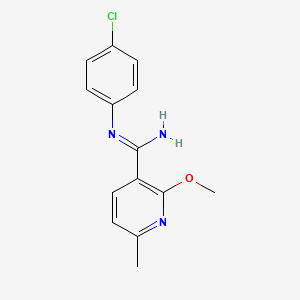

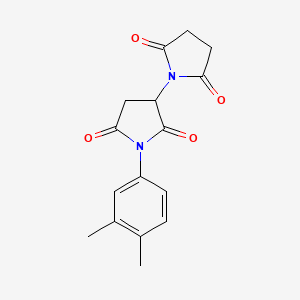
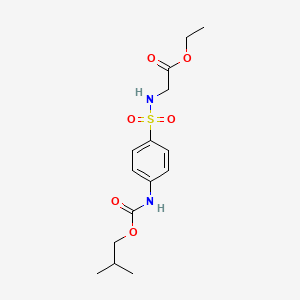

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
